2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol
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Overview
Description
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a difluoromethyl group attached to the pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the reaction of pyrazolo[1,5-a]pyrazine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl iodide (CF2HI) as the difluoromethylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrazolo[1,5-a]pyrazine-4-one, while reduction may produce difluoromethylpyrazolo[1,5-a]pyrazin-4-amine .
Scientific Research Applications
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core but different ring fusion and substitution.
Uniqueness
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug discovery and development .
Biological Activity
2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol is a synthetic compound with notable biological activity, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS No. | 2137742-48-2 |
Molecular Formula | C7H5F2N3O |
Molecular Weight | 185.1 g/mol |
Purity | ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and antifungal activities . In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of cell wall synthesis in fungi and disruption of bacterial membrane integrity .
Anticancer Activity
The compound has also been investigated for its anticancer properties , particularly in targeting specific cancer cell lines. Studies have shown that it inhibits the proliferation of cancer cells through various pathways, including the modulation of key signaling pathways involved in cell growth and apoptosis. For instance, it has been noted to affect the FLT3 signaling pathway, which is crucial in acute myeloid leukemia (AML) treatment .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It potentially binds to receptors involved in cell signaling pathways, altering downstream effects that lead to reduced cell viability.
Case Studies
Several studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated its antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, showcasing its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : In a comparative study involving various pyrazolo compounds, this compound was found to exhibit superior antiproliferative effects on AML cell lines compared to existing treatments. The IC50 values indicated potent activity at low concentrations, suggesting a promising therapeutic index .
- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells via caspase activation and mitochondrial pathway modulation, which is crucial for developing targeted therapies against resistant cancer types .
Comparison with Related Compounds
To better understand its efficacy, a comparison with similar compounds in the pyrazolo family can be made:
Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | High | High | Effective against resistant strains |
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol | Moderate | Moderate | Similar structure but less potent |
2-(Methyl)pyrazolo[1,5-a]pyrazin-4-ol | Low | Low | Less bioactivity observed |
Properties
Molecular Formula |
C7H5F2N3O |
---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-3-5-7(13)10-1-2-12(5)11-4/h1-3,6H,(H,10,13) |
InChI Key |
SLUJVLIWAFJQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)F)C(=O)N1 |
Origin of Product |
United States |
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